An In-depth Technical Guide to 2-Chloro-5-phenylnicotinic Acid: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 2-Chloro-5-phenylnicotinic Acid: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-phenylnicotinic acid is a substituted pyridine carboxylic acid that holds significant interest within medicinal chemistry and drug discovery. Its structural framework, featuring a phenyl group and a chlorine atom on the nicotinic acid scaffold, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, structural features, and a detailed, field-proven synthetic protocol. The insights provided herein are aimed at empowering researchers to effectively utilize this compound in their scientific endeavors.
Chemical Structure and Properties
2-Chloro-5-phenylnicotinic acid, with the CAS Number 117449-73-7, possesses a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of approximately 233.65 g/mol .[1] The molecule's structure is centered around a pyridine ring, substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a phenyl group at the 5-position.
// Define nodes for the atoms N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; Cl7 [label="Cl", pos="2.4,-0!"]; C8 [label="C", pos="2.4,-2.8!"]; O9 [label="O", pos="3.3,-2.3!"]; O10 [label="OH", pos="2.4,-4!"]; C11 [label="C", pos="-2.4,-2.8!"]; C12 [label="C", pos="-3.6,-2.1!"]; C13 [label="C", pos="-4.8,-2.8!"]; C14 [label="C", pos="-4.8,-4.2!"]; C15 [label="C", pos="-3.6,-4.9!"]; C16 [label="C", pos="-2.4,-4.2!"];
// Define edges for the bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl7; C3 -- C8; C8 -- O9 [style=double]; C8 -- O10; C5 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11;
// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontcolor="#5F6368"]; H4 [label="H", pos="0,-3.5!"]; H6 [label="H", pos="-1.9,-0.3!"]; H12 [label="H", pos="-3.6,-1.4!"]; H13 [label="H", pos="-5.7,-2.3!"]; H14 [label="H", pos="-5.7,-4.7!"]; H15 [label="H", pos="-3.6,-5.6!"]; H16 [label="H", pos="-1.5,-4.7!"]; } Caption: Chemical structure of 2-Chloro-5-phenylnicotinic acid.
Physicochemical Properties
While specific experimental data for 2-chloro-5-phenylnicotinic acid is not extensively published, properties can be inferred from structurally similar compounds. For instance, the related 2-chloronicotinic acid has a melting point of 176-178 °C.[2] It is anticipated that the introduction of the phenyl group would increase the molecular weight and likely elevate the melting point.
| Property | Value (2-Chloro-5-phenylnicotinic acid) | Reference Compound: 2-Chloronicotinic Acid |
| Molecular Formula | C₁₂H₈ClNO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 233.65 g/mol | 157.55 g/mol [2] |
| Melting Point | Data not available | 176-178 °C[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethyl acetate. | Slightly soluble in methanol, insoluble in benzene.[2] |
| Appearance | Likely a white to off-white solid. | White or slightly light yellow crystals.[2] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The pyridine ring protons would likely appear as distinct singlets or doublets in the downfield region (typically δ 7.5-9.0 ppm). The phenyl group protons would present as a multiplet in the aromatic region (δ 7.2-7.8 ppm). The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm), and its visibility may depend on the solvent used.
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¹³C NMR: The carbon NMR spectrum would display twelve distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The carbons of the pyridine and phenyl rings would appear in the aromatic region (approximately 120-160 ppm). The carbon bearing the chlorine atom would also be in this region, with its chemical shift influenced by the electronegative substituent.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group would be prominent around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretch would likely appear in the fingerprint region, typically below 800 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.
Synthesis of 2-Chloro-5-phenylnicotinic Acid
The synthesis of 2-chloro-5-phenylnicotinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds due to its high efficiency and functional group tolerance. The proposed synthetic route involves the coupling of a suitable dihalonicotinic acid derivative with phenylboronic acid.
A plausible and efficient starting material for this synthesis is 2-chloro-5-bromonicotinic acid. The rationale behind this choice lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst more readily than the C-Cl bond, allowing for selective coupling at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of halopyridines.
Materials:
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2-Chloro-5-bromonicotinic acid
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Phenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Water (degassed)
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Diethyl ether
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Hydrochloric acid (1 M)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloro-5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Solvent Addition: Add a 3:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (typically around 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Separate the organic and aqueous layers.
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Extract the aqueous layer with diethyl ether (3 x).
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Combine the organic layers and wash with brine.
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Dry the combined organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification:
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Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
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Acidify the solution with 1 M hydrochloric acid to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield pure 2-chloro-5-phenylnicotinic acid.
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Causality Behind Experimental Choices:
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
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Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
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Solvent System: The biphasic toluene/water system is often employed to dissolve both the organic-soluble reactants and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state.
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Work-up and Purification: The acidic work-up ensures that the carboxylic acid product is in its neutral, less soluble form, facilitating its precipitation and isolation.
Applications in Drug Discovery and Research
Nicotinic acid derivatives are recognized as important pharmacophores. The presence of the chloro and phenyl substituents on the 2-chloro-5-phenylnicotinic acid scaffold provides opportunities for further chemical modifications, making it a versatile building block in the synthesis of potential therapeutic agents. Derivatives of nicotinic acid have shown promise as noncompetitive inhibitors of enzymes such as α-amylase and α-glucosidase, which are targets for the management of type 2 diabetes. Furthermore, nicotinic acid derivatives have been investigated for their antimicrobial properties.
Conclusion
2-Chloro-5-phenylnicotinic acid is a valuable chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited, its properties and synthesis can be reliably inferred from well-established chemical principles and data from analogous structures. The provided synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling reaction, offers a clear and efficient pathway for its preparation. This guide serves as a foundational resource for researchers, enabling them to confidently incorporate 2-chloro-5-phenylnicotinic acid into their research and development pipelines.
References
- Jubilant Ingrevia Limited. (2024).
- Jubilant Ingrevia Limited. (2023).
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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National Institutes of Health. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
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MDPI. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
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White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
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MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-chloro-5-pyridine carboxylic acid. Retrieved from [Link]
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SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
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Sandoo. (n.d.). China 2-Chloro-5-fluoronicotinic acid Manufacturers, Suppliers and Factory. Retrieved from [Link]
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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PubMed Central. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
